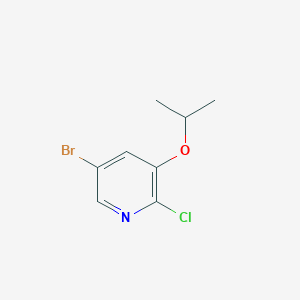

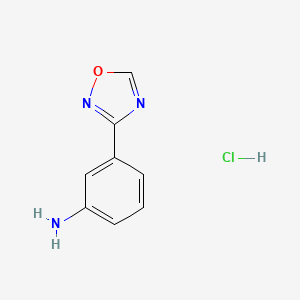

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals involving anthracene derivatives, known for their unique chemical and physical properties. It is a complex molecule with applications in various fields, including organic chemistry and materials science.

Synthesis Analysis

Similar compounds have been synthesized through reactions involving anthracene derivatives. For instance, a related compound, N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, was synthesized using N-(4-amino-2-phenoxyphenyl)methanesulfonamide and 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride (Kankanala et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR, NMR, and mass spectral analysis. The structure is often complex, with multiple functional groups contributing to its unique properties (Kankanala et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, such as Baeyer-Villiger oxidation and photodimerization, as seen in related anthracene derivatives (Becker et al., 1988). Their reactivity is influenced by the presence of different substituents and functional groups.

Physical Properties Analysis

Physical properties like crystal structure and bond lengths can be determined through X-ray diffraction studies. For example, compounds with similar structures have been found to crystallize in specific systems and exhibit characteristic bond alternation in their molecular structure (Ko et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their molecular structure and the presence of various functional groups. Studies involving density functional theory (DFT) can provide insights into the molecular geometry, vibrational frequencies, and electronic properties of such molecules (Sarojini et al., 2012).

Aplicaciones Científicas De Investigación

Applications in Synthesis and Chemical Reactions

Anthracene derivatives have been extensively studied for their applications in synthetic chemistry. For instance, the Reformatsky reaction has been applied to N-sulfonylimines derived from anthracene, facilitating the synthesis of protected β-amino acids, showcasing the utility of anthracene derivatives in the synthesis of complex molecules (Robinson & Wyatt, 1993). Additionally, the Baeyer-Villiger Oxidation of anthraldehyde derivatives has led to the formation and photochemical dimerization of specific anthracene compounds, further demonstrating the versatility of anthracene derivatives in chemical transformations (Becker, Skelton, Turner, & White, 1988).

Anticarcinogenic Activities

Sulforaphane and structurally related synthetic norbornyl isothiocyanates, derived from anthracene, have shown anticarcinogenic activities. These compounds exhibit broad-spectrum efficacy against various cancers, underscoring the potential therapeutic applications of anthracene derivatives in cancer chemoprevention (Zhang, Kensler, Cho, Posner, & Talalay, 1994).

Photocatalytic Applications

Anthracene-based compounds have been utilized as photocatalysts for radical fluoroalkylation under visible light irradiation, indicating their potential in facilitating various photocatalytic transformations (Noto, Tanaka, Koike, & Akita, 2018). This application is particularly relevant for the development of novel synthetic methodologies.

Insecticidal Activity

The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, exemplifies the utility of sulfonamide compounds in agricultural science. Sulfoxaflor shows efficacy against a range of sap-feeding insects, highlighting the potential of sulfonamide derivatives in pest management (Zhu et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Sulfamides, incorporating the sulfonamide functionality, have been explored for their therapeutic potential as enzyme inhibitors. These compounds have been designed to target a variety of enzymes, including carbonic anhydrases and proteases, suggesting the significance of sulfonamide derivatives in the development of novel therapeutic agents (Winum, Scozzafava, Montero, & Supuran, 2006).

Propiedades

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-8-3-6-11-23(17)27-24(29)12-7-15-28(2)34(32,33)18-13-14-21-22(16-18)26(31)20-10-5-4-9-19(20)25(21)30/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSQWKVWSLUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)

![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)

![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)